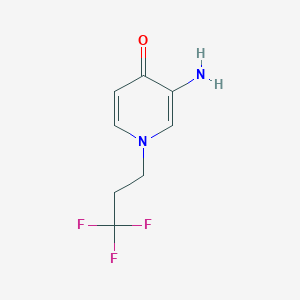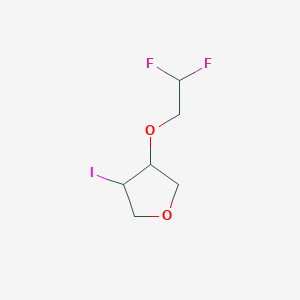
3-(2,2-Difluoroethoxy)-4-iodooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoroethoxy)-4-iodooxolane: is an organic compound that features a unique combination of fluorine and iodine atoms attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-iodooxolane typically involves the reaction of 2,2-difluoroethanol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by iodination to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,2-Difluoroethoxy)-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex organic molecules with new functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2,2-Difluoroethoxy)-4-iodooxolane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can improve performance .
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodooxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and iodine atoms, which can form strong bonds with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Hexakis(2,2-difluoroethoxy)phosphazene
- 2,2-Difluoroethanol derivatives
Comparison: Compared to these similar compounds, 3-(2,2-Difluoroethoxy)-4-iodooxolane is unique due to the presence of both fluorine and iodine atoms on an oxolane ring. This combination provides distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications .
Eigenschaften
Molekularformel |
C6H9F2IO2 |
|---|---|
Molekulargewicht |
278.04 g/mol |
IUPAC-Name |
3-(2,2-difluoroethoxy)-4-iodooxolane |
InChI |
InChI=1S/C6H9F2IO2/c7-6(8)3-11-5-2-10-1-4(5)9/h4-6H,1-3H2 |
InChI-Schlüssel |
NITFVBLBQJTBNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)I)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)

![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)

![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)

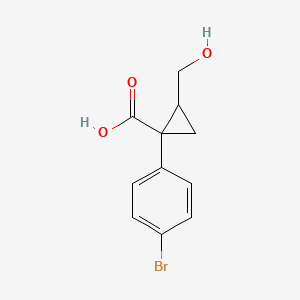
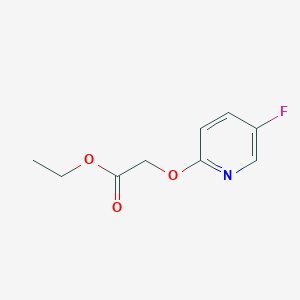
![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
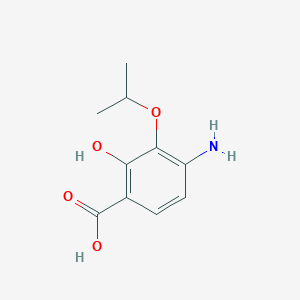
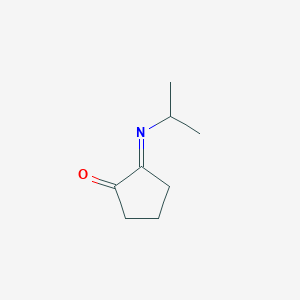
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
